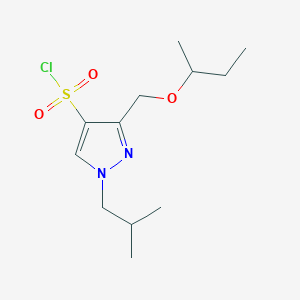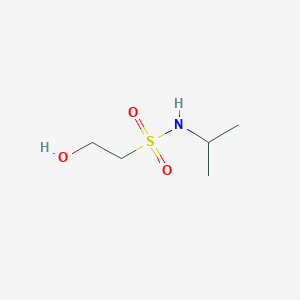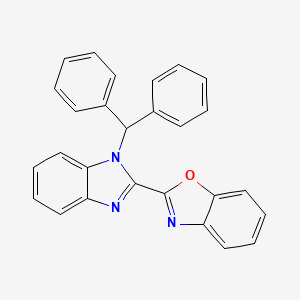![molecular formula C18H21N3O2 B2826693 5-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]pyridin-2-ol CAS No. 1252819-48-9](/img/structure/B2826693.png)
5-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]pyridin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
G Protein-Biased Dopaminergics
1,4-Disubstituted aromatic piperazines like 5-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]pyridin-2-ol have shown significant potential in the realm of aminergic G protein-coupled receptors. These compounds have been identified as high-affinity dopamine receptor partial agonists. An exemplary compound from this category, 2-methoxyphenylpiperazine 16c, demonstrated antipsychotic activity in vivo, signifying its potential as a novel therapeutic agent. It's worth noting that these compounds preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors (Möller et al., 2017).
HIV-1 Reverse Transcriptase Inhibitors
Derivatives of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride, a class to which this compound belongs, have been synthesized and evaluated for their inhibitory effects on HIV-1 reverse transcriptase. These bis(heteroaryl)piperazines (BHAPs) have shown significantly increased potency compared to their predecessors, indicating their value as potential therapeutic agents in the treatment of HIV-1 (Romero et al., 1994).
Molecular Structure and Electronic Properties
The structural and electronic properties of similar compounds have been extensively studied. Compounds incorporating pyrazole/piperidine/aniline moieties have been synthesized and analyzed using X-ray crystallography combined with Hirshfeld and DFT calculations. These studies provide insights into the intermolecular interactions and electronic properties, contributing to our understanding of how these compounds can be further optimized for various applications (Shawish et al., 2021).
Polymers and Oligomers with Expanded π-Conjugation
Compounds containing piperazine units have been utilized in the synthesis of polymers and oligomers with expanded π-conjugation systems. These materials exhibit metallic luster and undergo electrochemical oxidation, suggesting potential applications in materials science and electronics (Yamaguchi et al., 2010).
Antimicrobial and Antitumor Agents
Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antitumor properties. These compounds have shown promise as potential therapeutic agents, indicating the broad range of applications for this class of compounds in the medical field (Patel et al., 2012; Abdel-rahman et al., 2002; Mekky & Sanad, 2020; Andreani et al., 2008).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13-3-4-14(2)16(11-13)20-7-9-21(10-8-20)18(23)15-5-6-17(22)19-12-15/h3-6,11-12H,7-10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVJJDKPVPMTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]phenyl]-2-nitrobenzenesulfonamide](/img/structure/B2826610.png)
![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(3-phenylpropyl)urea](/img/structure/B2826611.png)


![2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2826619.png)

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2826625.png)
![Methyl 2-[2-[(2-methylpropan-2-yl)oxy]-4-oxocyclobutyl]acetate](/img/structure/B2826627.png)
![N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2826628.png)
![N-(benzo[d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2826629.png)

![1'-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2826631.png)

